1,2-Bis(trimethylsilyl)ethene
Description
1,2-Bis(trimethylsilyl)ethene, specifically referred to in the literature as 1,2-Bis(trimethylsilyl)-1,2-disilacyclohexene (compound 1), is a cyclic disilene featuring a six-membered ring with two trimethylsilyl (TMS) groups attached to the silicon atoms of the Si=Si double bond (Figure 1). This compound is synthesized via a multi-step route starting from Me₃SiSiH₂Cl and 1,4-dilithio-1,1,4,4-tetrakis(trimethylsilyl)butane, followed by bromination and reduction with potassium graphite (KC₈) . The structure is confirmed by XRD analysis, revealing a trans-bent and twisted geometry around the Si=Si bond with a bond length of 2.1762(5) Å and bent angles (β) of 12.9° (Si1) and 6.5° (Si2) .
Spectroscopic characterization includes a distinct 29Si NMR resonance at 131.4 ppm for the unsaturated silicon nuclei and a UV-Vis absorption band at 420 nm (ε = 1.57×10⁴), attributed to the π(Si=Si)→π*(Si=Si) transition . The compound exhibits slow ring inversion in solution, as evidenced by three distinct trimethylsilyl signals in NMR spectra . Its reactivity includes selective elimination of TMS groups with t-BuOK to generate disilenides, enabling further functionalization .
Properties
Molecular Formula |
C8H20Si2 |
|---|---|
Molecular Weight |
172.41 g/mol |
IUPAC Name |
trimethyl(2-trimethylsilylethenyl)silane |
InChI |
InChI=1S/C8H20Si2/c1-9(2,3)7-8-10(4,5)6/h7-8H,1-6H3 |
InChI Key |
AMGXUPKDZBCKPF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C=C[Si](C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Disilenes with Different Substituents
- Key Observations: Bond Length and Geometry: The TMS groups in compound 1 result in a longer Si=Si bond compared to phenyl-substituted derivative A (2.1762 Å vs. 2.1595 Å), attributed to steric bulk and electronic effects . The trans-bent geometry in 1 (β = 12.9°) is less pronounced than in A (β = 19.2°), indicating substituent-dependent strain . Electronic Effects: The hypsochromic shift in UV-Vis (420 nm vs. 427 nm for A) suggests TMS groups slightly destabilize the π*(Si=Si) orbital compared to phenyl substituents . Phosphino-substituted ethenes (e.g., ZnT2isoP1) exhibit red-shifted absorptions (~505 nm) due to stronger electron-donating effects . Stannyl-substituted ethenes are less stable due to weaker Sn-Sn bonds .
Electronic and Steric Effects of Substituents
- Trimethylsilyl (TMS): Steric Bulk: The bulky TMS groups induce a twisted conformation (τ = 17.7°) in 1, unlike the nearly planar phenyl-substituted A (τ = 4.8°) . Electron Donation: TMS is a moderate σ-donor, stabilizing the Si=Si bond but reducing conjugation efficiency compared to stronger donors like phosphines .
Phenyl :
- Phosphino (PPh₂): Coordination Chemistry: Used in catalysts (e.g., trans-1,2-Bis(diphenylphosphino)ethene, CAS 983-81-3) due to strong metal-binding ability . Electronic Effects: Stronger electron donation compared to TMS, leading to red-shifted UV-Vis spectra in metal complexes .
Reactivity Trends
- Bromophenyl-substituted ethenes (e.g., 1,2-Bis(4-bromophenyl)ethene) undergo electrophilic aromatic substitution, contrasting with the base-sensitive TMS groups in 1 .
Isomerization :
- Silyl-substituted ethenes exhibit slower stereoisomerization due to steric hindrance, as seen in zirconium-catalyzed reactions of bis(aryl)ethenes .
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